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Compound Focus: Torbafylline

CAS No.: 105102-21-4

Cat. No.: S572447

Torbafylline is an experimental small molecule drug belonging to the class of N-methylated xanthine
derivatives [1]. Its pharmacological activity is primarily as a phosphodiesterase (PDE) inhibitor,
specifically targeting the PDE4 enzyme subtypes A, B, and D [1] [2]. By inhibiting PDE4, it increases
cellular cyclic AMP (cAMP) levels, subsequently activating the cAMP/EPAC/PI3K/Akt signaling pathway,
which is responsible for its observed attenuation of burn-induced and cancer-induced skeletal muscle

proteolysis [3] [2].

The table below summarizes its key chemical identifiers:

Property Value

Generic Name Torbafylline [1]

CAS Number 105102-21-4 [1] [3]

Molecular Formula C16H26N40a4 [1] [3]

Molecular Weight 338.2 g/mol (monoisotopic) [1] / 338.4 g/mol [3]

SMILES CCOCN1C=NC2=C1C(=0)N(CCCCC(C)(C)0)C(=0)N2C 1]
Solubility (for analysis) Soluble in DMSO (25 mg/mL, 73.88 mM) [3]
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Proposed Sample Preparation & Analytical Method
Development

Since no direct method for Torbafylline was found, the following protocol is proposed based on standard

practices for similar small molecules and general HPLC guidelines [4] [5] [6].

Sample Preparation Protocol

The goal of sample preparation is to provide a reproducible, homogenous solution free of interfering

matrices and suitable for column injection [5].

e Stock Solution Preparation: Accurately weigh approximately 10 mg of Torbafylline reference
standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with a suitable
solvent such as HPLC-grade methanol or dimethyl sulfoxide (DMSO), sonicating if necessary to
ensure complete dissolution. This yields a primary stock solution of approximately 1 mg/mL [6].

e Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase
to prepare working standards for calibration. A suggested concentration range for building a
calibration curve is 1-100 pg/mL.

e Sample Preparation (for biological matrices): For complex matrices like plasma or tissue
homogenates, a multi-step cleanup is crucial [4]. A suggested workflow for a rat skeletal muscle study
would be:

o Homogenization: Mechanically disrupt the tissue in a suitable buffer (e.g., phosphate-buffered
saline) [4].

o Protein Precipitation: Add a precipitant like cold acetonitrile (in a 2:1 or 3:1 ratio to
homogenate), vortex mix, and centrifuge to remove proteins [4].

o Solid-Phase Extraction (SPE): Pass the supernatant through a reversed-phase SPE cartridge
(e.g., C18). After washing, elute the analyte with a solvent like methanol or acetonitrile [4] [5].

o Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and
reconstitute the residue in the initial mobile phase composition for HPLC analysis.

The following diagram illustrates the sample preparation workflow for a tissue sample:
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HPLC Method Development & Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a

suitable starting point.

e Method Scouting: Begin by scouting different C18 columns and mobile phase compositions. A buffer
system, such as ammonium acetate or phosphate buffer, paired with an organic modifier like
acetonitrile or methanol, is recommended [4] [6].

¢ Proposed Initial Conditions:

o Column: ODS C18 (e.g., 150 mm x 4.6 mm, 5 pum) [6].

o Mobile Phase: Ammonium acetate buffer (e.g., pH 3.0, adjusted with o-phosphoric acid) :
Acetonitrile in a gradient or isocratic mode (e.g., 50:50 v/v) [6].

o Flow Rate: 1.0 mL/min [6].

o Detection: UV detector at ~257 nm (a common Amax for xanthine derivatives) [6].

o Injection Volume: 20 pL [6].

o Column Temperature: Ambient.

Analytical Method Validation Parameters

Once a method is developed, it must be validated as per ICH guidelines to ensure it is suitable for its

intended purpose [7] [6]. The key parameters are summarized below.

| Validation Parameter | Experimental Procedure & Acceptance Criteria | | :--- | :--- | | Linearity &
Range | Analyze >5 concentrations of Torbafylline (e.g., 50-150% of target). Acceptance Criteria:
Correlation coefficient (r2) > 0.99 [7] [6]. | | Accuracy (% Recovery) | Spike placebo with known
Torbafylline amounts at 80%, 100%, 120% levels. Acceptance Criteria: Mean recovery of 98-102% [7]
[8]. | | Precision | * Repeatability: Analyze six independent sample preparations. * Intermediate Precision:
Perform analysis on different days/different analysts. Acceptance Criteria: %RSD of assay results < 2.0%
[7] [6] [8]. | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence
of potential interferences like impurities, degradation products, or matrix components. There should be no
interference at the retention time of Torbafylline [7] [8]. | | Limit of Detection (LOD) / Quantitation
(LOQ) | - LOD = 3.3 x (SD/S) - LOQ = 10 x (SD/S) Where SD = standard deviation of the response, S =
slope of the calibration curve [7]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase

pH +0.2, temperature +2°C, flow rate £0.1 mL/min) and evaluate system suitability [7] [6]. |
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Key Considerations for Researchers

e Matrix Effects: Be vigilant about matrix effects, especially in biological samples, which can cause ion
suppression/enhancement and inaccurate quantification. Mitigation strategies include effective
sample cleanup (e.g., SPE), sample dilution, or using a stable isotope-labeled internal standard [4].

e Automation: To accelerate method development, consider automated systems for column and
solvent switching, which can scout numerous conditions without manual intervention [4].

o Stability: Conduct solution stability studies to ensure Torbafylline remains stable in the injection
solvent during the entire analytical sequence [8].

Conclusion

This application note provides a foundational framework for analyzing Torbafylline by integrating its
known chemical properties with robust HPLC practices. The proposed sample preparation and
chromatographic conditions serve as a practical starting point. Subsequent method optimization and full
validation as per the described parameters are essential to establish a reliable, accurate, and precise

analytical method for this experimental compound in various matrices.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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